molecular formula C18H24N6O6 B1295233 Trh-gly CAS No. 85344-77-0

Trh-gly

Cat. No.: B1295233
CAS No.: 85344-77-0
M. Wt: 420.4 g/mol
InChI Key: CSVCLHYFVGHUCM-AVGNSLFASA-N
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Description

Trh-gly, also known as thyrotropin-releasing hormone-glycine, is a precursor of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is involved in the synthesis and release of thyrotropin and prolactin, making it an important compound in endocrine research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trh-gly can be synthesized through a series of peptide synthesis steps. The process typically involves the coupling of protected amino acids in a specific sequence. The synthesis begins with the protection of the amino groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the industrial production of peptides. In SPPS, the peptide is synthesized on a solid support, which allows for easy purification and handling. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide is obtained .

Chemical Reactions Analysis

Types of Reactions

Trh-gly undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups .

Mechanism of Action

Trh-gly exerts its effects by being converted to thyrotropin-releasing hormone through enzymatic cleavage. Thyrotropin-releasing hormone then binds to its receptor, thyrotropin-releasing hormone receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to the release of thyrotropin and prolactin. The primary molecular targets of this compound are the thyrotropin-releasing hormone receptor and the enzymes involved in its conversion to thyrotropin-releasing hormone .

Comparison with Similar Compounds

Trh-gly is similar to other peptide precursors of thyrotropin-releasing hormone, such as pyroglutamyl-histidyl-proline-glycine (pGlu-His-Pro-Gly). this compound is unique in its ability to directly release thyrotropin and prolactin without being fully converted to thyrotropin-releasing hormone . Other similar compounds include:

Biological Activity

Thyrotropin-releasing hormone (TRH) and its glycine-conjugated form, TRH-Gly (this compound), are significant in neuroendocrine regulation, particularly in the hypothalamic-pituitary-thyroid axis. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and implications in various health conditions.

Overview of this compound

This compound is a derivative of TRH, consisting of the amino acid sequence derived from the TRH prohormone. It has been implicated in modulating TRH's biological effects and may play a role in various physiological processes, including thyroid function and stress responses.

  • Hormonal Regulation : this compound is involved in the regulation of thyrotropin (TSH) secretion from the anterior pituitary gland. Studies indicate that while TRH stimulates TSH release, this compound may modulate this effect, particularly under conditions of hypothyroidism where the TRH/TRH-Gly ratio increases .
  • Neurotransmission : Research suggests that this compound can influence neurotransmitter systems, potentially affecting mood and stress responses. For instance, it has been shown to antagonize pentobarbital-induced sedation in animal models, indicating a role in modulating central nervous system activity .
  • Cellular Responses : this compound has been linked to cellular adaptation mechanisms during endoplasmic reticulum (ER) stress. Specifically, fragments such as 5′-tRH-Gly generated from tRNA Gly(GCC) have been associated with cancer cell proliferation under stress conditions, highlighting a potential role in oncogenesis .

Thyroid Function and TRH/TRH-Gly Ratio

A significant study examined the effects of TRH and its glycine-conjugated form on TSH secretion under varying thyroid states. The findings revealed that:

  • In hypothyroid conditions, there is an increased ratio of TRH to this compound.
  • This altered ratio suggests enhanced prohormone processing and potential feedback mechanisms affecting TSH release .

Neuropharmacological Effects

In a controlled experiment with mice:

  • Administration of TRH and this compound was assessed for their effects on sleep induction via pentobarbital.
  • Results indicated that this compound significantly reduced sleep duration compared to controls, suggesting its role as a neuroactive peptide that can counteract sedative effects .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
TSH Secretion RegulationModulates secretion levels
Neurotransmitter ModulationAntagonizes sedation
Cellular AdaptationPromotes proliferation

Implications for Health Conditions

  • Hypothyroidism : The modulation of TSH by this compound indicates its potential therapeutic role in managing hypothyroid states by influencing hormone levels.
  • Stress Response : Given its impact on neurotransmission, this compound could be explored as a target for anxiety or depression treatments due to its ability to counteract sedative effects.
  • Cancer Biology : The association between ER stress and this compound production suggests that it may play a dual role in both normal physiology and pathological conditions like cancer.

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVCLHYFVGHUCM-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005815
Record name N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85344-77-0
Record name Thyrotropin-releasing hormone, gly
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085344770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-{N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]histidyl}pyrrolidin-2-yl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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